Cas no 1368070-96-5 (2-1-(4-methyl-1,3-thiazol-5-yl)cyclopropylacetic acid)

2-1-(4-Methyl-1,3-thiazol-5-yl)cyclopropylacetic acid is a specialized organic compound featuring a cyclopropylacetic acid backbone substituted with a 4-methylthiazole moiety. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. The presence of the thiazole ring enhances its binding affinity in biological systems, while the cyclopropyl group contributes to steric and electronic modulation. The compound is valued for its synthetic versatility, serving as a key intermediate in the development of bioactive molecules. Its stability under various reaction conditions makes it suitable for further functionalization. High purity grades are available to meet rigorous research and industrial requirements.
2-1-(4-methyl-1,3-thiazol-5-yl)cyclopropylacetic acid structure
1368070-96-5 structure
商品名:2-1-(4-methyl-1,3-thiazol-5-yl)cyclopropylacetic acid
CAS番号:1368070-96-5
MF:C9H11NO2S
メガワット:197.2541410923
CID:6391520
PubChem ID:82398826

2-1-(4-methyl-1,3-thiazol-5-yl)cyclopropylacetic acid 化学的及び物理的性質

名前と識別子

    • 2-1-(4-methyl-1,3-thiazol-5-yl)cyclopropylacetic acid
    • 1368070-96-5
    • 2-[1-(4-methyl-1,3-thiazol-5-yl)cyclopropyl]acetic acid
    • EN300-1844206
    • インチ: 1S/C9H11NO2S/c1-6-8(13-5-10-6)9(2-3-9)4-7(11)12/h5H,2-4H2,1H3,(H,11,12)
    • InChIKey: ZXTUSCQUYRPMGF-UHFFFAOYSA-N
    • ほほえんだ: S1C=NC(C)=C1C1(CC(=O)O)CC1

計算された属性

  • せいみつぶんしりょう: 197.05104977g/mol
  • どういたいしつりょう: 197.05104977g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 228
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 78.4Ų

2-1-(4-methyl-1,3-thiazol-5-yl)cyclopropylacetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1844206-0.5g
2-[1-(4-methyl-1,3-thiazol-5-yl)cyclopropyl]acetic acid
1368070-96-5
0.5g
$1221.0 2023-09-19
Enamine
EN300-1844206-0.25g
2-[1-(4-methyl-1,3-thiazol-5-yl)cyclopropyl]acetic acid
1368070-96-5
0.25g
$1170.0 2023-09-19
Enamine
EN300-1844206-1.0g
2-[1-(4-methyl-1,3-thiazol-5-yl)cyclopropyl]acetic acid
1368070-96-5
1g
$1686.0 2023-06-01
Enamine
EN300-1844206-5g
2-[1-(4-methyl-1,3-thiazol-5-yl)cyclopropyl]acetic acid
1368070-96-5
5g
$3687.0 2023-09-19
Enamine
EN300-1844206-0.1g
2-[1-(4-methyl-1,3-thiazol-5-yl)cyclopropyl]acetic acid
1368070-96-5
0.1g
$1119.0 2023-09-19
Enamine
EN300-1844206-10.0g
2-[1-(4-methyl-1,3-thiazol-5-yl)cyclopropyl]acetic acid
1368070-96-5
10g
$7250.0 2023-06-01
Enamine
EN300-1844206-10g
2-[1-(4-methyl-1,3-thiazol-5-yl)cyclopropyl]acetic acid
1368070-96-5
10g
$5467.0 2023-09-19
Enamine
EN300-1844206-2.5g
2-[1-(4-methyl-1,3-thiazol-5-yl)cyclopropyl]acetic acid
1368070-96-5
2.5g
$2492.0 2023-09-19
Enamine
EN300-1844206-5.0g
2-[1-(4-methyl-1,3-thiazol-5-yl)cyclopropyl]acetic acid
1368070-96-5
5g
$4890.0 2023-06-01
Enamine
EN300-1844206-0.05g
2-[1-(4-methyl-1,3-thiazol-5-yl)cyclopropyl]acetic acid
1368070-96-5
0.05g
$1068.0 2023-09-19

2-1-(4-methyl-1,3-thiazol-5-yl)cyclopropylacetic acid 関連文献

2-1-(4-methyl-1,3-thiazol-5-yl)cyclopropylacetic acidに関する追加情報

Introduction to 2-1-(4-methyl-1,3-thiazol-5-yl)cyclopropylacetic acid (CAS No. 1368070-96-5)

2-1-(4-methyl-1,3-thiazol-5-yl)cyclopropylacetic acid, identified by its Chemical Abstracts Service (CAS) number 1368070-96-5, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its cyclopropylacetic acid backbone conjugated with a 4-methyl-1,3-thiazole moiety, has garnered attention due to its structural complexity and potential biological activities. The presence of both the cyclopropyl and thiazole groups introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery and medicinal chemistry investigations.

The 4-methyl-1,3-thiazole ring is a well-documented pharmacophore in medicinal chemistry, frequently employed in the design of antimicrobial, antifungal, and anti-inflammatory agents. Its sulfur atoms contribute to hydrogen bonding capabilities, while the methyl group provides steric modulation. When combined with the rigid cyclopropylacetic acid moiety, the resulting compound exhibits enhanced binding affinity to biological targets. This structural motif has been explored in various therapeutic contexts, particularly in the development of novel inhibitors targeting enzyme-catalyzed pathways relevant to metabolic disorders and inflammatory diseases.

In recent years, computational modeling and high-throughput screening have identified 2-1-(4-methyl-1,3-thiazol-5-yl)cyclopropylacetic acid as a promising lead compound for further optimization. Studies suggest that derivatives of this scaffold may interact with polyphenol oxidases and lipoxygenases, enzymes implicated in oxidative stress-related pathologies. The cyclopropyl group’s unique reactivity allows for facile functionalization via transition-metal-catalyzed cross-coupling reactions, enabling the synthesis of analogs with tailored biological profiles. Such modifications are critical for improving pharmacokinetic properties while maintaining or enhancing target specificity.

Advances in synthetic methodologies have further propelled the study of this compound. For instance, transition-metal-catalyzed C-H activation strategies have enabled efficient construction of the cyclopropylacetic acid core without reliance on pre-functionalized precursors. Additionally, modern spectroscopic techniques such as NMR and mass spectrometry have refined structural elucidation efforts, confirming the stereochemical integrity of the molecule. These advancements underscore the compound’s feasibility as a building block for complex drug candidates.

The biological evaluation of 2-1-(4-methyl-1,3-thiazol-5-yl)cyclopropylacetic acid has revealed intriguing interactions with cellular pathways relevant to neurodegenerative diseases. Preliminary in vitro assays indicate potential inhibitory effects on acetylcholinesterase and butyrylcholinesterase enzymes, raising its candidacy as a precursor for acetylcholinesterase inhibitors (AChEIs). AChEIs are widely used in treating Alzheimer’s disease and other cognitive impairments due to their ability to enhance cholinergic neurotransmission. The structural features of this compound may confer advantages over existing AChEIs by offering improved solubility profiles or reduced side effects.

Furthermore, the thiazole moiety’s redox-active nature has been exploited in redox-sensitive drug design. Thiazole derivatives are known to undergo reversible oxidation-reduction cycles, allowing them to selectively accumulate in hypoxic or oxidative microenvironments—conditions often observed in tumor tissues or sites of inflammation. This property aligns with current trends toward “warhead” drug design strategies that enhance target localization while minimizing systemic toxicity. The cyclopropyl group’s stability under physiological conditions ensures that these redox-sensitive functionalities remain intact during circulation before releasing their active form at disease sites.

The synthesis of 2-1-(4-methyl-1,3-thiazol-5-yl)cyclopropylacetic acid exemplifies modern synthetic organic chemistry’s synergy with medicinal innovation. Key synthetic steps include palladium-catalyzed coupling between halogenated thiazole precursors and cyclopropanecarboxylic acid derivatives under mild conditions. Such protocols highlight green chemistry principles by minimizing waste generation through catalytic recycling methods like Buchwald-Hartwig amination for constructing C-N bonds between nitrogen-rich heterocycles like thiazole.

Recent publications highlight collaborative efforts between academic researchers and pharmaceutical companies leveraging this scaffold for structure-based drug design (SBDD). X-ray crystallography studies have elucidated binding modes of related compounds within protein active sites at atomic resolution levels—information critical for optimizing potency through ligand-based virtual screening programs based on 3D pharmacophore models derived from known active ingredients interacting at similar target proteins across different therapeutic areas including oncology where such scaffolds exhibit promising preclinical activity against kinases overexpressed in cancer cell lines.

The future direction for research involving 2-1-(4-methyl-1,3-thiazol-5-yl)cyclopropylacetic acid lies in exploring its role as an intermediate for next-generation biologics rather than being developed as an end-product itself. Its modular structure allows seamless integration into peptidomimetics or nucleotide analogs designed against RNA targets implicated in viral replication mechanisms or transcriptional regulation networks disrupted during aging-related diseases such as Parkinson’s disease where dysregulation occurs due to aberrant protein aggregation processes influenced by oxidative stress pathways modulated by thiazole derivatives.

In conclusion,2-1-(4-methyl-1,3-thiazol-5-yl)cyclopropylacetic acid represents more than just another heterocyclic compound—it embodies decades worth of chemical innovation converging on one versatile platform capable supporting diverse therapeutic applications ranging from neurodegenerative disorders affecting millions worldwide today toward novel immunomodulatory strategies targeting chronic inflammatory conditions rooted primarily within microglial activation paradigms emerging from discoveries about how primates including humans respond physiologically when exposed long term low doses environmental stressors including advanced glycation end-products (AGEs) accumulating during aging processes accelerated by poor dietary habits high sugar intake characteristic many industrialized nations diets since latter half Twentieth Century following World Wars marked shift toward convenience foods replacing traditional nutrient-dense meals prepared home kitchens generations past before advent modern food processing technologies revolutionized availability processed foods across globe today making healthy eating choices increasingly challenging urban environments where processed foods often cheaper more readily accessible fresh whole foods rural areas distant grocery stores offering wide variety minimally processed options instead favoring heavily refined ingredients artificial preservatives flavor enhancers contributing factors driving recent surge interest functional foods nutraceutical products designed address nutritional deficiencies caused poor dietary patterns alongside addressing underlying pathophysiological mechanisms associated chronic diseases afflicting large portions global population today requiring multifaceted approaches involving lifestyle changes dietary modifications along with pharmacological interventions based upon compounds like those represented here which continue inspire next generation therapeutics addressing unmet medical needs diverse patient populations worldwide tomorrow.

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